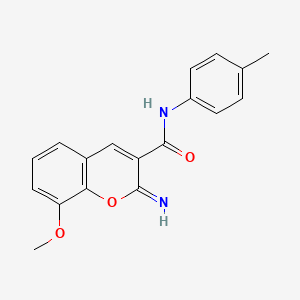
2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods. Unfortunately, the specific molecular structure analysis for this compound is not available in the searched resources .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The specific chemical reactions analysis for this compound is not available in the searched resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility, among others. The specific physical and chemical properties for this compound are not available in the searched resources .科学的研究の応用
Antioxidant Activities
The compound 2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide and its derivatives show potential in antioxidant activities. Research by Ahmad et al. (2012) on similar compounds demonstrated moderate to significant radical scavenging activity, indicating their potential as antioxidants. This can be a basis for further development of biologically active compounds (Ahmad et al., 2012).
Synthesis of Novel Derivatives
Studies like those conducted by Ibrahim and Behbehani (2014) focus on synthesizing novel classes of pyridazin-3-one derivatives, including structures similar to the compound . Such research provides a foundation for creating new compounds with potentially useful biological properties (Ibrahim & Behbehani, 2014).
Antimicrobial and Antifungal Activities
Compounds with similar structures have shown promising antimicrobial and antifungal activities. Gouda et al. (2010) synthesized derivatives that exhibited these properties, highlighting the potential of such compounds in combating various microbial and fungal infections (Gouda et al., 2010).
Anticancer Activity
Research into 3(2h)-one pyridazinone derivatives, which are structurally related to the compound of interest, has shown potential anticancer activities. Studies by Mehvish and Kumar (2022) included molecular docking studies, providing insights into the potential efficacy of these compounds in cancer treatment (Mehvish & Kumar, 2022).
Antiviral Drug Discovery
Research in the field of antiviral drug discovery has also investigated compounds with similar structures. Studies by De Clercq (2009) in this area may provide a context for understanding how related compounds could be utilized in antiviral therapies (De Clercq, 2009).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O3/c20-13-7-5-12(6-8-13)15-9-10-18(26)24(23-15)11-17(25)22-16-4-2-1-3-14(16)19(21)27/h1-10H,11H2,(H2,21,27)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXDAHKZUYREBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamido)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

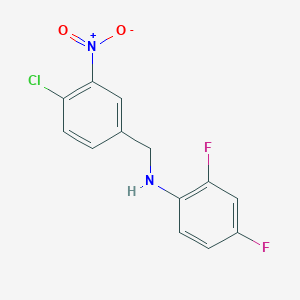
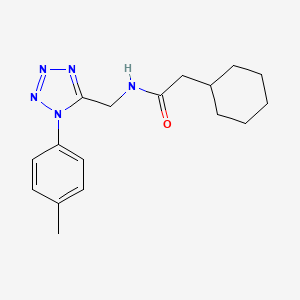

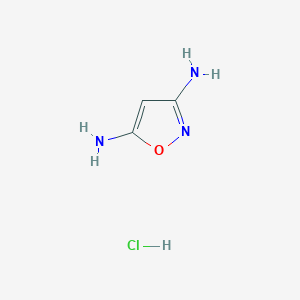
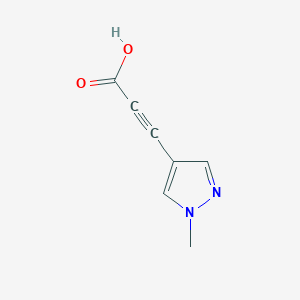


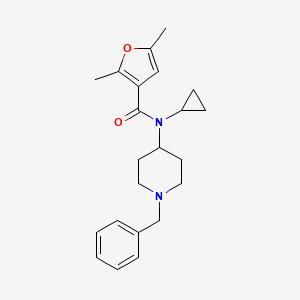
![2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2646224.png)
![2-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]acetohydrazide](/img/structure/B2646228.png)

![6-(pyrrolidin-1-ylsulfonyl)-2-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2646230.png)

